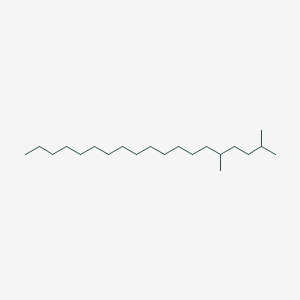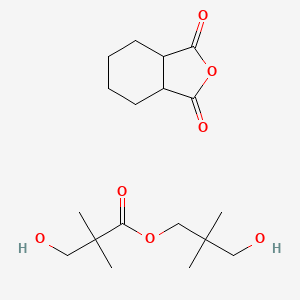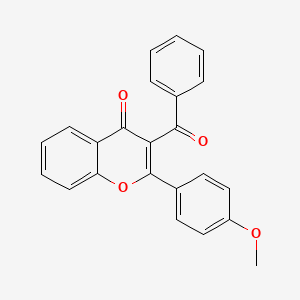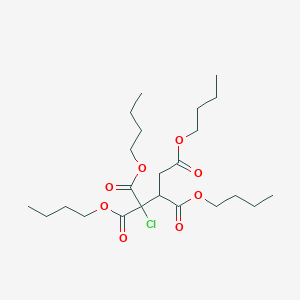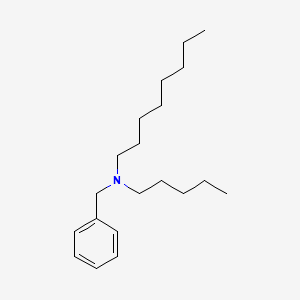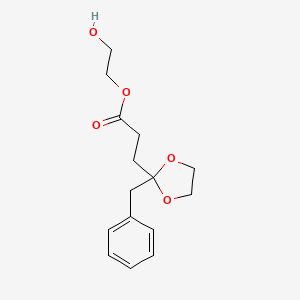
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate is an organic compound that belongs to the class of dioxolanes. Dioxolanes are heterocyclic acetals that are commonly used in organic synthesis as protecting groups for carbonyl compounds. This compound is characterized by its unique structure, which includes a dioxolane ring fused with a benzyl group and a hydroxyethyl propionate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate can be synthesized through the acetalization of benzyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the mixture in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide have been reported to be highly efficient for the acetalization process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: NBS, SOCl2
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Brominated derivatives
Aplicaciones Científicas De Investigación
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during multi-step organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug delivery systems and prodrugs.
Industry: Applied in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate involves its ability to form stable acetal or ketal structures with carbonyl compounds. This stability protects the carbonyl group from unwanted reactions during synthetic transformations. The compound can be deprotected under acidic conditions to regenerate the original carbonyl compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-1,3-dioxolane: Similar structure but lacks the hydroxyethyl propionate moiety.
1,3-Dioxane: Contains a six-membered ring instead of a five-membered dioxolane ring.
Ethylene glycol acetal: Lacks the benzyl group and hydroxyethyl propionate moiety.
Uniqueness
2-Hydroxyethyl 2-benzyl-1,3-dioxolane-2-propionate is unique due to its combination of a dioxolane ring, benzyl group, and hydroxyethyl propionate moiety. This structure provides enhanced stability and versatility in protecting carbonyl compounds during complex synthetic processes.
Propiedades
Número CAS |
68083-99-8 |
|---|---|
Fórmula molecular |
C15H20O5 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-hydroxyethyl 3-(2-benzyl-1,3-dioxolan-2-yl)propanoate |
InChI |
InChI=1S/C15H20O5/c16-8-9-18-14(17)6-7-15(19-10-11-20-15)12-13-4-2-1-3-5-13/h1-5,16H,6-12H2 |
Clave InChI |
ISFIHGMRNGUEGX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)(CCC(=O)OCCO)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






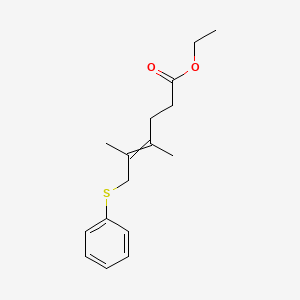
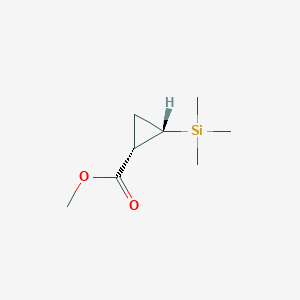
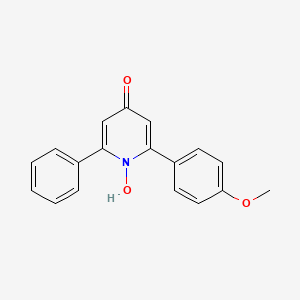
![{[Diethyl(iodo)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14474802.png)

